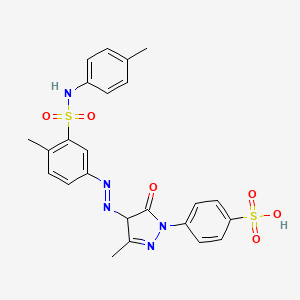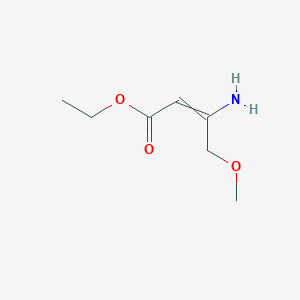
Ethyl 3-amino-4-methoxybut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-methoxybut-2-enoate is an organic compound with the molecular formula C7H13NO3 It is a derivative of butenoic acid, featuring an amino group at the third position and a methoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-4-methoxybut-2-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion, generated from ethyl acetoacetate, reacts with an appropriate alkyl halide under basic conditions to form the desired product . Another method involves the use of Grignard reagents, where the Grignard reagent reacts with an ester to form the corresponding alcohol, which can then be converted to the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions. These reactions are carried out in reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-amino-4-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are used for substitution reactions.
Major Products Formed
Oxidation: Oximes and hydrazones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-methoxybut-2-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ethyl 3-amino-4-methoxybut-2-enoate involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through interactions with enzymes and receptors, leading to modulation of cellular processes .
Comparación Con Compuestos Similares
Ethyl 3-amino-4-methoxybut-2-enoate can be compared with similar compounds such as:
Ethyl 3-amino-2-butenoate: Similar structure but lacks the methoxy group.
Ethyl 3-amino-4-(methylamino)benzoate: Contains an additional methylamino group.
Ethyl 3-ethoxybut-2-enoate: Similar structure but has an ethoxy group instead of a methoxy group.
Propiedades
Número CAS |
79534-96-6 |
|---|---|
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-methoxybut-2-enoate |
InChI |
InChI=1S/C7H13NO3/c1-3-11-7(9)4-6(8)5-10-2/h4H,3,5,8H2,1-2H3 |
Clave InChI |
AQCPKKWRAYNGNT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(COC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


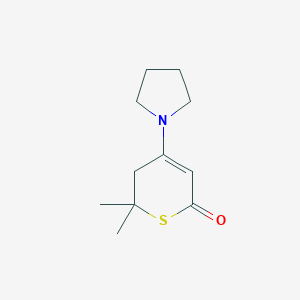

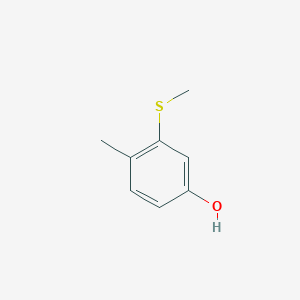
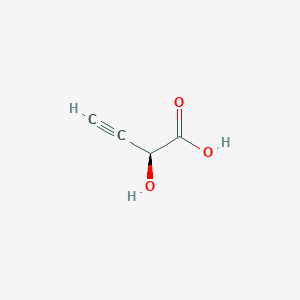
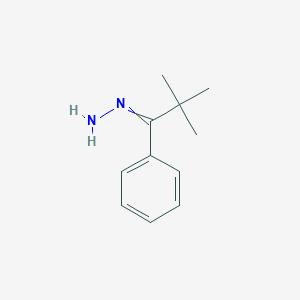
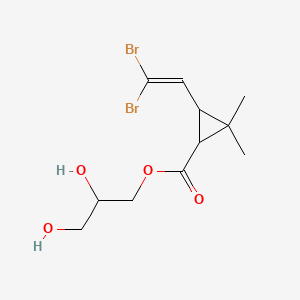
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
![(5aS,8aS)-5-propan-2-yl-4,5a,6,7,8,8a-hexahydrocyclopenta[f][1,3,5]dioxazepine](/img/structure/B14425273.png)


![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
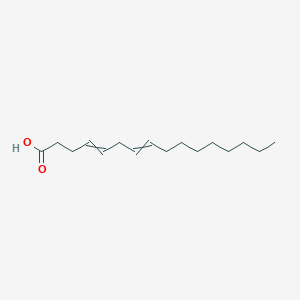
![1-[3,5-Dichloro-4-(diethylamino)phenyl]ethan-1-one](/img/structure/B14425309.png)
